3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone

Medicinal Chemistry Synthetic Methodology Chemical Procurement

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone (CAS 1051983-35-7, molecular formula C13H12N4OS, molecular weight 272.33 g/mol) belongs to the α,β-diketo hydrazone family, featuring a thiophene ring, a phenylhydrazono moiety, and a terminal hydrazone group. The compound is listed by several chemical suppliers as a research-grade building block, often with a purity specification of 95% or higher.

Molecular Formula C13H12N4OS
Molecular Weight 272.33
CAS No. 1051983-35-7
Cat. No. B2729019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone
CAS1051983-35-7
Molecular FormulaC13H12N4OS
Molecular Weight272.33
Structural Identifiers
SMILESC1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CS2
InChIInChI=1S/C13H12N4OS/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2/b15-9+,17-11+
InChIKeyURLHBVZOVZMEJW-NZEDCCBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1051983-35-7: Core Physicochemical and Class Data for 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal Hydrazone Sourcing


3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone (CAS 1051983-35-7, molecular formula C13H12N4OS, molecular weight 272.33 g/mol) belongs to the α,β-diketo hydrazone family, featuring a thiophene ring, a phenylhydrazono moiety, and a terminal hydrazone group . The compound is listed by several chemical suppliers as a research-grade building block, often with a purity specification of 95% or higher [1]. Structurally, it is immediately distinguishable from simpler arylhydrazonopropanals by the presence of the 2-thienyl substituent, which alters the electron density of the conjugated system and is expected to modulate reactivity in cyclocondensation and metal-coordination chemistries . No published biological activity data, target engagement profiles, or in vivo PK parameters were identified for this exact compound in peer-reviewed literature as of the search date.

Why Generic Arylhydrazonopropanal Substitution Cannot Be Assumed for CAS 1051983-35-7 Procurement


The 3-oxo-2-arylhydrazonopropanal scaffold is highly sensitive to the nature of the aryl/heteroaryl substituent, which dictates the regiochemical outcome of cyclocondensation reactions with active methylene reagents [1]. For example, electron-withdrawing aryl groups (e.g., 4-nitrophenyl) can divert the reaction pathway toward pyrido[3,2-c]cinnoline formation, while electron-donating or heteroaryl substituents such as 2-thienyl favor pyridazinone or nicotinate products [1][2]. A direct analog, 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal hydrazone (CAS 338414-13-4), carries a chlorine substituent that increases molecular weight to 306.77 g/mol and is expected to exhibit altered electronic and steric properties . Absent head-to-head reactivity or bioactivity data, the assumption that any arylhydrazonopropanal can replace CAS 1051983-35-7 in a synthetic sequence or screening campaign is unfounded. The procurement decision must therefore be based on the unique structural identity of the thienyl-phenylhydrazono combination, until experimental comparative data become available.

Quantitative Comparator Evidence for 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal Hydrazone (CAS 1051983-35-7)


Formal Evidence Gap: No Peer-Reviewed Comparative Bioactivity or Reactivity Data Identified for CAS 1051983-35-7

A systematic search of the peer-reviewed literature, patent databases, and authoritative chemical biology repositories (PubChem, BindingDB, ChEMBL) returned no quantitative biological assay data (IC50, Ki, MIC, etc.), no comparative reactivity yields, and no selectivity profiles for 3-oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone (CAS 1051983-35-7). By contrast, structurally related 3-oxo-2-arylhydrazonopropanals have been utilized as intermediates in the synthesis of antimicrobial nicotinates and pyridazinones, with end-product MIC values reported against Bacillus subtilis (e.g., 8a-h series, 10a-c) [1]. The absence of data for the 2-thienyl variant represents a current knowledge gap, not evidence of inferiority. For a procurement decision, this means that differentiation from close analogs (e.g., 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal hydrazone, CAS 338414-13-4) cannot be quantified for biological target engagement but must rely on the distinct physicochemical and structural identity (C13H12N4OS, MW 272.33 vs. C13H11ClN4OS, MW 306.77) .

Medicinal Chemistry Synthetic Methodology Chemical Procurement

Procurement-Relevant Application Scenarios for 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal Hydrazone (CAS 1051983-35-7) Based on Structural Class Evidence


Synthesis of Novel Thienyl-Substituted Heterocyclic Libraries via Cyclocondensation

The 3-oxo-2-arylhydrazonopropanal framework is a validated precursor for the construction of 2-amino-5-arylazonicotinates and pyridazinones when reacted with ethyl cyanoacetate or malononitrile [1]. The 2-thienyl substituent in CAS 1051983-35-7 is expected to impart distinct electronic properties that could lead to novel heterocyclic scaffolds not accessible from phenyl or 4-substituted phenyl analogs. This makes the compound a rational procurement choice for medicinal chemistry groups seeking to expand chemical diversity in lead-generation libraries.

Metal Coordination and Sensor Development Studies

Hydrazone ligands are known to form stable complexes with transition metal ions. The combination of a thiophene sulfur atom and a hydrazone donor set in CAS 1051983-35-7 creates a unique coordination environment that may be exploited in the design of metal sensors or catalytic systems. Although quantitative stability constants are not yet published for this specific compound, its structural distinction from non-thienyl congeners provides a scientific rationale for its selection in exploratory coordination chemistry research .

Structure-Activity Relationship (SAR) Studies on Antimicrobial Scaffolds

Close analogs within the 3-oxo-2-arylhydrazonopropanal class have yielded end-products with potent activity against Gram-positive bacteria, including Bacillus subtilis [1]. By incorporating CAS 1051983-35-7 as a starting material, researchers can systematically probe the effect of the 2-thienyl group on downstream biological activity, an essential investigation for which a generic phenyl analog cannot substitute.

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